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The landscape of treatment for cholestatic liver diseases and chronic constipation is rapidly
evolving with the advent of next-generation ileal bile acid transporter (IBAT) inhibitors. These
agents offer a targeted approach by blocking the reabsorption of bile acids in the terminal
ileum, thereby reducing systemic bile acid levels and alleviating associated symptoms. This
guide provides a comprehensive meta-analysis of the clinical outcomes for key next-generation
IBAT inhibitors, including maralixibat, odevixibat, linerixibat, and elobixibat, based on recent
clinical trial data.

Mechanism of Action

IBAT inhibitors act locally in the gut to block the apical sodium-dependent bile acid transporter
(ASBT), also known as IBAT.[1][2] This transporter is responsible for the reabsorption of
approximately 95% of bile acids from the small intestine back into the portal circulation.[2][3] By
inhibiting this process, these drugs increase the excretion of bile acids in feces.[4] This
interruption of the enterohepatic circulation of bile acids leads to a decrease in the total bile
acid pool, which in turn reduces the bile acid burden on the liver and systemic circulation.[3]
The liver compensates by increasing the synthesis of new bile acids from cholesterol, a
process that can also lead to a reduction in serum LDL cholesterol levels.[2][3]
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Caption: Mechanism of Action of IBAT Inhibitors.

Comparative Efficacy

The clinical efficacy of next-generation IBAT inhibitors has been evaluated in various
cholestatic liver diseases and chronic constipation. The primary endpoints in cholestasis trials
typically include changes in pruritus (itching) scores and serum bile acid (sBA) concentrations.
For chronic constipation, the focus is on the frequency of spontaneous bowel movements
(SBMs).
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. o Key Efficacy . :
Inhibitor Trade Name Indication Clinical Trial(s)
Outcomes
ALGS (ICONIC
study):
Significant
reduction in
pruritus (-1.6
Cholestatic points from
Pruritus in baseline) and
Alagille sBA (-96 umol/L
Syndrome from baseline) at
ICONIC[5],
Maralixibat Livmarli (ALGS) & week 48.[5] PFIC MARCH-PFIC[6]
Progressive (MARCH-PFIC ]
Familial study):
Intrahepatic Statistically
Cholestasis significant
(PFIC) improvement in
pruritus severity
(p=0.0098) and
significant
reductions in
sSBA.[6]
Odevixibat Bylvay Cholestatic ALGS (ASSERT ASSERTI[8][9],
Pruritus in ALGS  study): PEDFIC-1 &
& PFIC Significant 2[10][11][12]
reduction in

pruritus (mean
change of -1.7 vs
-0.8 for placebo)
and sBA (mean
change of -90
pmol/L vs +22
pmol/L for
placebo).[8][9]
PFIC (PEDFIC-1
study):
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Statistically
significant
improvements in
pruritus severity
and reductions in
sBA levels
compared to
placebo.[10][11]

PBC (GLIMMER
study):
Significant
improvement in
itch in the 40 mg

Cholestatic and 90 mg twice-
Pruritus in daily, and 180
Linerixibat - Primary Biliary mg once-daily GLIMMER]1][13]
Cholangitis groups
(PBC) compared to
placebo.[1]

Diarrhea was the
most frequent
adverse event.
[13]
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Chronic
Constipation
(Phase 3 trials):
Significantly
greater
frequency of
Chronic

spontaneous Phase 3 trials[14]

[15][16]

Elobixibat Goofice

Constipation bowel
movements per
week compared
to placebo (6.4
vs 1.7,
p<0.0001).[14]

[15]

Comparative Safety and Tolerability

The safety profile of IBAT inhibitors is primarily characterized by gastrointestinal side effects,
which are a direct consequence of their mechanism of action.

Common Adverse Events

Inhibitor Serious Adverse Events
(>10%)
o Diarrhea, abdominal pain, Liver injury (worsening of liver
Maralixibat . . o
vomiting.[5][17] tests) is a potential risk.[18]
No drug-related serious
Odevixibat Diarrhea, pyrexia (fever).[8][9] adverse events were reported
in the pivotal PFIC trial.[10]
Linerixibat Diarrhea, abdominal pain.[1] -
) o Inguinal hernia was reported
o Abdominal pain, diarrhea.[14]
Elobixibat as a moderate adverse drug

[15]

reaction in one patient.[14][15]

Experimental Protocols
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Detailed methodologies are crucial for the interpretation and comparison of clinical trial data.
Below are summaries of the protocols for key phase 3 trials.

Maralixibat: MARCH-PFIC Study

o Objective: To evaluate the efficacy and safety of maralixibat in patients with PFIC.[19]
o Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.

o Participants: Patients aged 1 to 17 years with genetically confirmed PFIC and persistent
pruritus.[7][20]

« Intervention: Maralixibat oral solution (up to 600 mcg/kg) or placebo administered twice daily
for 26 weeks.[20]

e Primary Endpoint: Mean change in average ltch Reported Outcome (Observer)
(ItchRO(Obs)) score from baseline over 26 weeks.[7]

e Secondary Endpoints: Mean change in total SBA concentration, bilirubin levels, growth
parameters, and sleep disturbances.[7]

Odevixibat: PEDFIC-1 Study

o Objective: To assess the efficacy and safety of odevixibat for the treatment of PFIC.[10]
o Study Design: A 24-week, randomized, double-blind, placebo-controlled, phase 3 trial.[12]
o Participants: Pediatric patients with PFIC type 1 or 2.[11]

« Intervention: Odevixibat (40 pg/kg/day or 120 ug/kg/day) or placebo administered orally once
daily.[12]

e Primary Endpoints: Proportion of patients with a positive pruritus assessment and the
change from baseline in sBA levels.[12]

e Secondary Endpoints: Changes in sleep parameters and quality of life measures.[10]
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Caption: A Typical Clinical Trial Workflow for IBAT Inhibitors.

Conclusion

Next-generation IBAT inhibitors represent a significant advancement in the management of

cholestatic pruritus and chronic constipation. Maralixibat and odevixibat have demonstrated

robust efficacy and acceptable safety profiles in pediatric patients with ALGS and PFIC, leading

to their regulatory approval for these indications.[7][10][21] Linerixibat shows promise for

treating pruritus in adults with PBC, and elobixibat is an effective option for chronic

constipation.[1][14] The primary side effects are gastrointestinal and are generally manageable.

Future research will likely focus on expanding the indications for these drugs and developing
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second-generation inhibitors with improved tolerability. This comparative guide provides a

valuable resource for researchers and clinicians to understand the current landscape and

future directions of IBAT inhibitor therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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